molecular formula C5H6Br2O2 B12085247 Ethyl-(Z)-2,3-dibromopropenoate

Ethyl-(Z)-2,3-dibromopropenoate

Cat. No.: B12085247
M. Wt: 257.91 g/mol
InChI Key: RCZNRJVVXOOAHG-ARJAWSKDSA-N
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Description

Ethyl-(Z)-2,3-dibromopropenoate is an organic compound characterized by the presence of two bromine atoms attached to a propenoate ester. This compound is notable for its applications in organic synthesis and its potential utility in various scientific research fields. Its molecular formula is C5H6Br2O2, and it is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-(Z)-2,3-dibromopropenoate can be synthesized through several methods, including:

    Bromination of Ethyl Propenoate: This method involves the addition of bromine to ethyl propenoate under controlled conditions to ensure the formation of the (Z)-isomer. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent the formation of unwanted by-products.

    Halogen Exchange Reactions: Another method involves the exchange of halogens on a pre-existing dibromo compound, using reagents like sodium bromide in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of automated systems can also help in scaling up the production process efficiently.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of various addition products.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, alkoxides, and amines are commonly used.

    Solvents: Dichloromethane, ethanol, and water are typical solvents.

    Catalysts: Phase transfer catalysts or Lewis acids may be employed to enhance reaction rates.

Major Products:

    Substitution Products: Depending on the nucleophile, products can range from alcohols to amines.

    Elimination Products: Alkenes are the primary products of elimination reactions.

Scientific Research Applications

Ethyl-(Z)-2,3-dibromopropenoate has diverse applications in scientific research:

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers use it to study enzyme-catalyzed reactions and to develop enzyme inhibitors.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which ethyl-(Z)-2,3-dibromopropenoate exerts its effects depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of bromide ions.

Molecular Targets and Pathways:

    Enzymatic Reactions: It can inhibit or modify the activity of enzymes by reacting with active site residues.

    Polymerization: It can initiate or propagate polymerization reactions, leading to the formation of new materials.

Comparison with Similar Compounds

Ethyl-(Z)-2,3-dibromopropenoate can be compared with other dibromo compounds such as:

    Ethyl-(E)-2,3-dibromopropenoate: The (E)-isomer has different spatial arrangement of bromine atoms, leading to different reactivity and applications.

    Dibromoethane: A simpler dibromo compound used in different contexts, such as fumigation and organic synthesis.

Uniqueness: this compound is unique due to its specific geometric configuration, which influences its reactivity and the types of products it can form. This makes it particularly valuable in stereoselective synthesis and in applications requiring precise control over molecular geometry.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, biological research, and material science. Its unique properties and reactivity make it a valuable tool for scientists and industrial chemists alike.

Properties

Molecular Formula

C5H6Br2O2

Molecular Weight

257.91 g/mol

IUPAC Name

ethyl (Z)-2,3-dibromoprop-2-enoate

InChI

InChI=1S/C5H6Br2O2/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3/b4-3-

InChI Key

RCZNRJVVXOOAHG-ARJAWSKDSA-N

Isomeric SMILES

CCOC(=O)/C(=C/Br)/Br

Canonical SMILES

CCOC(=O)C(=CBr)Br

Origin of Product

United States

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